Cas no 1291852-75-9 (N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide)

N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenylamino group and a carboxamide moiety linked to a 3-bromobenzyl group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators due to its halogenated aromatic systems and hydrogen-bonding capabilities. The presence of bromine and chlorine substituents may enhance binding affinity in biological targets, while the triazole ring offers metabolic stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound's purity and synthetic reproducibility are critical for research applications.
N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide structure
1291852-75-9 structure
Product Name:N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
CAS No:1291852-75-9
MF:C16H17BrClN5O
MW:410.69608092308
CID:5322009
Update Time:2025-06-28

N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
    • N-[(3-bromophenyl)methyl]-5-(4-chloroanilino)triazolidine-4-carboxamide
    • Inchi: 1S/C16H17BrClN5O/c17-11-3-1-2-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-6-4-12(18)5-7-13/h1-8,14-15,20-23H,9H2,(H,19,24)
    • InChI Key: KYBCXRYNPATXAK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CNC(C1C(NC2C=CC(=CC=2)Cl)NNN1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 421
  • XLogP3: 3.7
  • Topological Polar Surface Area: 77.2

N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Introduction to N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS No. 1291852-75-9)

N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1291852-75-9, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their versatility in medicinal chemistry. The presence of both bromo and chloro substituents on the aromatic rings enhances its chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide consists of a central triazole ring connected to two aromatic rings through amide and alkyl linker groups. The 3-bromophenyl moiety and the 4-chlorophenyl amino group are key functional units that contribute to the compound's interactions with biological targets. Such structural features are often exploited in drug design to modulate binding affinity and selectivity.

In recent years, there has been a growing interest in triazole derivatives as potential therapeutic agents due to their broad spectrum of biological activities. Research has demonstrated that these compounds can exhibit properties such as antiviral, antibacterial, and anticancer effects. The specific arrangement of substituents in N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The combination of the triazole ring with the amide functionality provides multiple sites for chemical modification, allowing chemists to fine-tune its properties. For instance, the bromo and chloro substituents can be readily displaced through various reaction pathways, enabling the synthesis of analogs with tailored biological profiles. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in structure can lead to significant improvements in drug efficacy and safety.

Recent studies have highlighted the importance of triazole derivatives in addressing emerging therapeutic challenges. For example, the development of novel antiviral agents has been accelerated by the discovery of new triazole-based compounds that demonstrate inhibitory activity against viral enzymes. Similarly, research into anticancer therapies has shown that certain triazole derivatives can selectively target cancer cells by interfering with critical molecular pathways. N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide fits well within this context, as its structural features align with those of known bioactive molecules.

The synthesis of N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the triazole ring, followed by functional group interconversions to introduce the bromo and chloro substituents. The final step often involves coupling reactions to attach the amide group at the 4-position of the triazole ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity.

In terms of biological evaluation, preliminary studies on N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide have revealed promising results. In vitro assays have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary pharmacokinetic studies indicate that it possesses favorable solubility and stability properties, which are essential for drug development.

The future direction of research on N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide will likely focus on optimizing its pharmacological properties through structure-based drug design. By leveraging computational modeling techniques such as molecular docking and virtual screening, researchers can identify modifications that enhance binding affinity and reduce off-target effects. Furthermore, preclinical studies will be essential to evaluate its safety profile and therapeutic potential in animal models before moving into human trials.

The significance of this compound extends beyond its immediate applications in drug development. It serves as a valuable building block for synthesizing more complex molecules with diverse biological activities. The structural motifs present in N-[(3-bromophenyl)methyl]-5-[4-chlorophenyl]amino]-1H-1,2,3-triazole-4-carboxamide highlight its versatility and underscore its importance in synthetic organic chemistry.

In conclusion,N-[(3-bromo)phenyl]methyl-5-[(4-chloro)pheny]amino-<1H-< strong>H, strong>< strong>< strong>< strong>< strong>< strong>< strong>< emg-triazole-carboxa (CAS No. 1291852-75-9)< stro ng >< stro ng >< stro ng >< stro ng >< stro ng >< stro ng >< stro ng >< stro ng >< stro ng >< stro ng >< stro ng >

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